molecular formula C15H15FN2O2S B2374645 N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 2320212-38-0

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No. B2374645
CAS RN: 2320212-38-0
M. Wt: 306.36
InChI Key: DHXUUMSGMCRZQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the cyclopropyl group, and the attachment of the benzenesulfonamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, the sulfonamide group, and the single fluorine atom. The cyclopropyl group would add some steric hindrance .


Chemical Reactions Analysis

As an organic compound containing a pyridine ring and a sulfonamide group, this compound could participate in various chemical reactions. The pyridine ring, being aromatic, could undergo electrophilic substitution reactions. The sulfonamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aromatic rings, the sulfonamide group, and the fluorine atom would all influence its properties .

Scientific Research Applications

Cyclooxygenase Inhibition

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide derivatives have been studied for their role in inhibiting cyclooxygenase enzymes. A similar derivative, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, was identified as a potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitor, beneficial for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

DNA Interaction and Anticancer Activity

Copper(II)-sulfonamide complexes involving N-sulfonamide derivatives have been shown to interact with DNA and exhibit anticancer properties. These complexes have been studied for their DNA binding, cleavage, genotoxicity, and their potential in treating cancer cells, suggesting a role for similar sulfonamide compounds in oncology research (González-Álvarez et al., 2013).

Structural Analysis and Potential API for Dementia

N-sulfonamide derivatives have also been investigated for their structural properties and potential as active pharmaceutical ingredients (API) for dementia treatment. A study on AND-1184, a compound with a similar structure, provided insights into its solid-state characteristics, crucial for its application in pharmaceuticals (Pawlak et al., 2021).

Role in Chemical Synthesis

Such compounds have also been utilized in facilitating chemical reactions. For instance, in the synthesis of fluorinated derivatives, compounds similar to N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide have been used to promote specific chemical transformations, illustrating their utility in organic chemistry and materials science (Jiang & Shi, 2009).

Anticancer and Radiosensitizing Agents

Derivatives containing the 4-methylbenzenesulfonamide moiety, similar to N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide, have been synthesized as anticancer compounds. They demonstrated cytotoxic activity against breast cancer cell lines and potential as radiosensitizing agents, suggesting their relevance in cancer therapy (Ghorab et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it would interact with biological systems in a specific way to produce its effects. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-13-3-1-2-4-15(13)21(19,20)18-10-11-5-8-14(17-9-11)12-6-7-12/h1-5,8-9,12,18H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXUUMSGMCRZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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